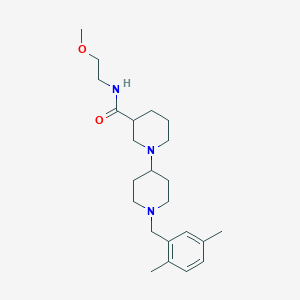![molecular formula C15H16ClN3O3S B5316670 N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5316670.png)
N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, commonly known as CDMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CDMT is a thioacetamide derivative that has been synthesized through a multi-step process, and its biological activities have been extensively studied in the past few years.
作用机制
The mechanism of action of CDMT is not fully understood, but it is believed to involve multiple pathways. In cancer cells, CDMT has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. CDMT has also been found to inhibit the activity of key enzymes involved in DNA synthesis and repair. In addition, CDMT has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
CDMT has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. CDMT has also been shown to modulate the expression of various genes involved in cell cycle regulation, DNA synthesis and repair, and apoptosis. Furthermore, CDMT has been found to inhibit the activity of key enzymes involved in DNA synthesis and repair, such as DNA polymerase and topoisomerase.
实验室实验的优点和局限性
CDMT has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. CDMT is also soluble in various solvents, which allows for easy preparation of stock solutions. However, CDMT has some limitations, including its relatively high cost and limited availability. In addition, CDMT has been found to have some toxicity in animal models, which may limit its use in certain experiments.
未来方向
There are several future directions for research on CDMT, including the identification of its molecular targets and the development of more potent derivatives. In addition, further studies are needed to elucidate the mechanism of action of CDMT and its potential therapeutic applications in various diseases. Furthermore, the development of novel drug delivery systems for CDMT may improve its efficacy and reduce its toxicity. Finally, the evaluation of CDMT in clinical trials may provide valuable insights into its safety and efficacy in humans.
合成方法
The synthesis of CDMT involves several steps, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with thioacetic acid, followed by the reaction of the resulting intermediate with 4-methyl-2-pyrimidinethiol. The final product is obtained after purification through recrystallization. The synthesis of CDMT has been optimized to increase the yield and purity of the product, and various analytical techniques have been used to confirm the identity and purity of the compound.
科学研究应用
CDMT has been extensively studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-viral activities. In cancer research, CDMT has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. CDMT has also been found to inhibit the growth of tumor xenografts in animal models. In addition, CDMT has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, CDMT has been found to have anti-viral activity against the hepatitis B virus.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-9-4-5-17-15(18-9)23-8-14(20)19-11-7-12(21-2)10(16)6-13(11)22-3/h4-7H,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGTWMPWQVKMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316592.png)

![2-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B5316602.png)
![8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5316605.png)
![4-{5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5316616.png)
![1-(3-chlorobenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5316617.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316623.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5316624.png)
![2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole](/img/structure/B5316629.png)

![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B5316658.png)
![7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
![(3R*,4R*)-3-hydroxy-N-(2-methylphenyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-1-pyrrolidinecarboxamide](/img/structure/B5316684.png)